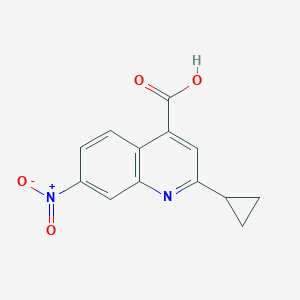
2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts . Another approach involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as key reagents .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance yield but also reduce the production of hazardous by-products.
化学反応の分析
Types of Reactions: 2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to convert nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 2-Cyclopropyl-7-aminoquinoline-4-carboxylic Acid .
科学的研究の応用
2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication . In anticancer research, it could induce apoptosis in cancer cells by interfering with cellular signaling pathways .
類似化合物との比較
- 2-Methylquinoline-4-carboxylic Acid
- 7-Nitroquinoline-4-carboxylic Acid
- 2-Cyclopropylquinoline-4-carboxylic Acid
Comparison: 2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid stands out due to its unique combination of a cyclopropyl group and a nitro group on the quinoline ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H10N2O4 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC名 |
2-cyclopropyl-7-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)10-6-11(7-1-2-7)14-12-5-8(15(18)19)3-4-9(10)12/h3-7H,1-2H2,(H,16,17) |
InChIキー |
MNOGWHRPBRAOCV-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
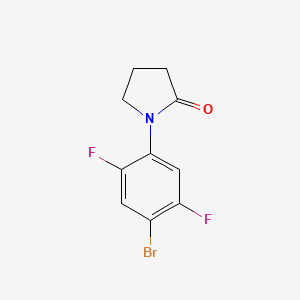
![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)
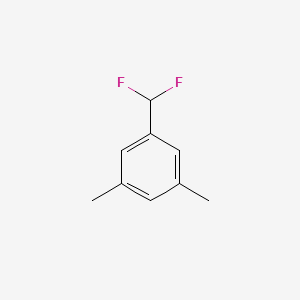
![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)
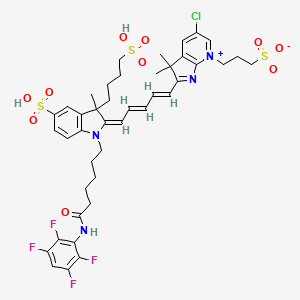
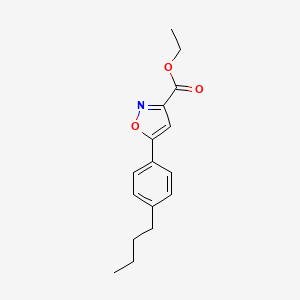
![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)
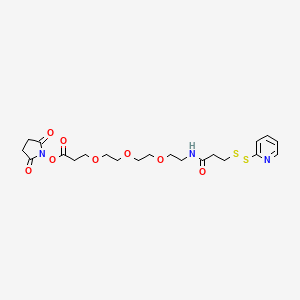
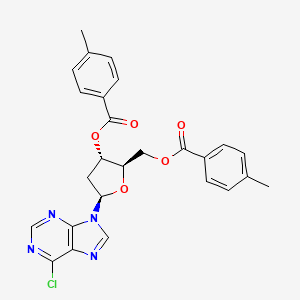
![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)
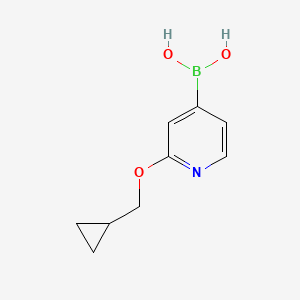
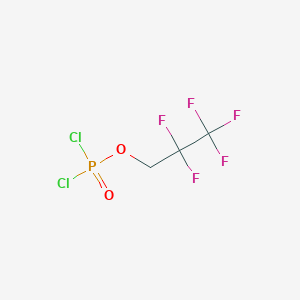
![3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13710500.png)
